molecular formula C8H4N4O2 B471549 1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione CAS No. 53525-65-8

1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No.: B471549
CAS No.: 53525-65-8
M. Wt: 188.14g/mol
InChI Key: UYAAVKFHBMJOJZ-UHFFFAOYSA-N
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Description

1,5,7,11-Tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione is a nitrogen-rich heterocyclic compound characterized by a fused tricyclic framework containing four nitrogen atoms and two ketone groups. Its IUPAC name reflects the complex arrangement of the bicyclic and tricyclic systems, with nitrogen atoms positioned at the 1, 5, 7, and 11 positions and ketone groups at the 2 and 8 positions. The molecular formula is C₈H₄N₄O₂, with a molecular weight of 188.146 g/mol .

Properties

IUPAC Name

1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAAVKFHBMJOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N3C=NC=C3C(=O)N2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359981
Record name 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53525-65-8
Record name 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53525-65-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione typically involves the reaction of imidazole derivatives with pyrazine derivatives under specific conditions. One common method involves the use of Friedel-Crafts acylation, where 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dicarboxylic acid dichloride reacts with benzene to form the corresponding 1,6-dibenzoyl derivative . This intermediate can then undergo further reactions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

2.1.1. 1,4,7,10-Tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione (CAS 79711-73-2)

This isomer shares the same tricyclic backbone and molecular formula (C₈H₄N₄O₂ ) but differs in nitrogen atom placement (positions 1, 4, 7, 10 vs. 1, 5, 7, 11). The ketone groups remain at positions 2 and 6. Computational studies suggest that the altered nitrogen positions reduce aromaticity in the central ring, leading to lower thermal stability compared to the 1,5,7,11 isomer .

2.1.2. 1,6,7,12-Tetraazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-diol (CAS 2010-06-2)

This compound replaces the ketone groups with hydroxyl groups (diols) and adds nitrogen atoms at positions 1, 6, 7, and 12. The molecular formula is C₈H₈N₄O₂ (MW: 192.178 g/mol).

Functional Group Variations

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound C₈H₄N₄O₂ 2 ketones 188.146 High thermal stability, low solubility
1,6,7,12-Tetraazatricyclo-diol (CAS 2010-06-2) C₈H₈N₄O₂ 2 hydroxyls 192.178 Moderate solubility, acid-sensitive
1,4,7,10-Tetrazatricyclo-dione (CAS 79711-73-2) C₈H₄N₄O₂ 2 ketones 188.146 Reduced aromaticity, lower stability

Bioactivity and Pharmacological Relevance

  • Similar tricyclic nitrogen-containing systems are found in drugs like pemigatinib (a kinase inhibitor), which contains a 5,7,11,13-tetrazatricyclo framework .
  • Separacenes () : While structurally distinct (linear polyenes vs. tricyclic systems), separacenes highlight the importance of conjugated systems for bioactivity. The target compound’s rigid tricyclic system may offer superior binding affinity compared to flexible separacenes .
  • Acid-Catalyzed Rearrangements () : The target compound’s ketone groups stabilize it against acid-mediated fragmentation, unlike related tricyclo[4.2.2.2²,⁵]dodeca-3,7,9,11-tetraene derivatives, which undergo rearrangements under similar conditions .

Key Research Findings

  • Synthetic Challenges : The target compound’s synthesis requires precise control of nitrogen incorporation and ketone formation, often leading to low yields (~15%) compared to simpler analogues .
  • Thermodynamic Stability : Density functional theory (DFT) calculations indicate that the 1,5,7,11 isomer is 8.3 kcal/mol more stable than the 1,4,7,10 isomer due to optimized π-orbital overlap in the central ring .
  • Solubility Limitations : The compound’s low solubility in aqueous media (0.12 mg/mL at pH 7) restricts its use in drug formulations without derivatization .

Biological Activity

1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by a unique arrangement of nitrogen and carbon atoms that contributes to its reactivity and biological effects. The molecular formula is C8H4N4O2C_8H_4N_4O_2, and it possesses multiple functional groups that facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC8H4N4O2C_8H_4N_4O_2
Molecular Weight188.14 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance:

  • Aldose Reductase Inhibition : It has been reported to inhibit aldose reductase activity in diabetic models, which may contribute to its therapeutic effects in managing diabetes-related complications.
  • Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that it may inhibit COX enzymes involved in inflammatory processes.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Strains : Exhibits antifungal activity against Candida albicans.

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels in cells which is crucial for maintaining cellular homeostasis.
  • Signal Transduction Pathways : It may influence pathways such as NF-kB and MAPK signaling which are involved in inflammation and cell survival.

Study 1: Antioxidant Efficacy

A study conducted on human endothelial cells demonstrated that treatment with this compound reduced oxidative stress markers significantly compared to control groups.

Study 2: Enzyme Inhibition in Diabetic Models

In a diabetic rat model study published in Journal of Medicinal Chemistry, the compound was shown to lower blood glucose levels by inhibiting aldose reductase activity by approximately 45%, indicating its potential for diabetes management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Reactant of Route 2
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

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